molecular formula C21H22N2O3 B1248388 Vomilenine

Vomilenine

Cat. No. B1248388
M. Wt: 350.4 g/mol
InChI Key: BERYBAUEDCRDKM-FDHUPVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vomilenine is an indole alkaloid that is vinorine bearing a hydroxy substituent at position 21. It is an indole alkaloid and a hemiaminal. It derives from a vinorine.

Scientific Research Applications

Vomilenine Reductase and Ajmaline Biosynthesis

This compound reductase is a novel enzyme isolated from Rauvolfia serpentina cell cultures. It plays a crucial role in the biosynthesis of ajmaline, a therapeutic antiarrhythmic alkaloid. This enzyme specifically reduces this compound, a key intermediate, with stereospecific formation of 2beta(R)-1,2-dihydrothis compound. This discovery closes a gap in understanding ajmaline biosynthesis and opens avenues for further molecular studies (von Schumann, Gao, & Stöckigt, 2002).

Raucaffricine and this compound Biosynthesis

Raucaffricine, a major indole alkaloid in Rauwolfia serpentina Benth. cell cultures, is derived from this compound. This conversion process is critical in the biosynthesis of ajmaline. A novel enzyme discovered in this pathway efficiently transforms raucaffricine into this compound, indicating its significant role in ajmaline production (Schübel & Stöckigt, 1984).

Catalytic Activity of Cytochrome P450

Cytochrome P450 enzyme, vinorine hydroxylase, hydroxylates vinorine to form this compound. Surprisingly, it also catalyzes the isomerization of this compound to perakine, showcasing dual catalytic functionality. This dual activity plays a pivotal role in controlling the bifurcation of these alkaloid pathway branches (Dang, Franke, Tatsis, & O’Connor, 2017).

Thermodynamic Stability in Alkaloid Biosynthesis

Research on this compound's geometry in its ethylidene side chain revealed insights into its relative thermodynamic stability. This study contributes to the understanding of the transformation of this compound into other alkaloids like perakine, emphasizing its importance in the biosynthetic pathways of various Rauwolfia alkaloids (Takayama et al., 1991).

DART Technique in Alkaloid Analysis

The application of DART (direct analysis in real time) mass spectrometric technique for analyzing hairy root cultures of Rauvolfia serpentina identified this compound. This innovative technique allowed for almost instantaneous characterization of this compound in these cultures, demonstrating its potential in rapid compound analysis (Madhusudanan, Banerjee, Khanuja, & Chattopadhyay, 2008).

properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

[(1R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate

InChI

InChI=1S/C21H22N2O3/c1-3-11-12-8-15-18-21(13-6-4-5-7-14(13)22-18)9-16(23(15)20(11)25)17(12)19(21)26-10(2)24/h3-7,12,15-17,19-20,25H,8-9H2,1-2H3/b11-3+/t12-,15-,16-,17?,19+,20+,21+/m0/s1

InChI Key

BERYBAUEDCRDKM-FDHUPVAHSA-N

Isomeric SMILES

C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H](C2[C@H]6OC(=O)C)N3[C@@H]1O

Canonical SMILES

CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1O

synonyms

vomilenine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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